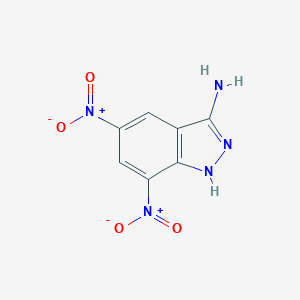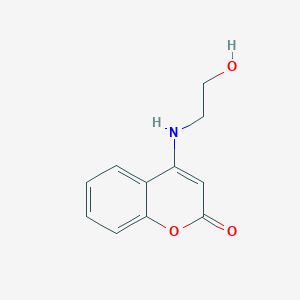![molecular formula C19H16N4O B403913 N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide CAS No. 482573-58-0](/img/structure/B403913.png)
N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol involves the reaction of aryl hydrazines, ketones, and alkyl halides under specific conditions to yield the desired indole derivative . The reaction is usually carried out under microwave irradiation to reduce reaction time and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Aplicaciones Científicas De Investigación
N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral RNA . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
1H-indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
Uniqueness
N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide stands out due to its unique combination of structural features and biological activities
Propiedades
Número CAS |
482573-58-0 |
|---|---|
Fórmula molecular |
C19H16N4O |
Peso molecular |
316.4g/mol |
Nombre IUPAC |
N-[(E)-(1-methylindol-3-yl)methylideneamino]-1H-indole-7-carboxamide |
InChI |
InChI=1S/C19H16N4O/c1-23-12-14(15-6-2-3-8-17(15)23)11-21-22-19(24)16-7-4-5-13-9-10-20-18(13)16/h2-12,20H,1H3,(H,22,24)/b21-11+ |
Clave InChI |
PHERRQWGVRQWPT-SRZZPIQSSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=CC4=C3NC=C4 |
SMILES isomérico |
CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)C3=CC=CC4=C3NC=C4 |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=CC4=C3NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B403831.png)



![5-((4-Nitrophenyl)thio)-6-phenylimidazo[2,1-b]thiazole](/img/structure/B403839.png)

![(2Z,5Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-(4-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B403841.png)

![(3-Benzylsulfanyl-[1,2,4]triazol-4-yl)-(3,4-dimethoxy-benzylidene)-amine](/img/structure/B403844.png)
![N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B403845.png)
![N-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine](/img/structure/B403846.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B403849.png)

![3-methyl-1-(3-toluidino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B403852.png)
